PCNA/PIP-Box Biochemical Potency vs. T3
In a competitive binding assay, T2AA inhibited the interaction between PCNA and a PIP-box containing peptide with an IC50 of approximately 1 μM. Under the same assay conditions, the p21 protein, a well-characterized endogenous and high-affinity PCNA ligand, exhibited significantly greater potency, as T2AA was also shown to inhibit the interaction of PCNA with full-length p21 protein [1]. This establishes T2AA as a potent, albeit less powerful, inhibitor of this critical protein-protein interaction compared to the native p21 ligand, a crucial benchmark for understanding its activity.
| Evidence Dimension | Inhibition of PCNA/PIP-box peptide interaction (IC50) |
|---|---|
| Target Compound Data | ~1 μM |
| Comparator Or Baseline | Full-length p21 protein (p21 binds PCNA with high affinity; T2AA inhibits this interaction) |
| Quantified Difference | T2AA IC50 is ~1 μM; p21 is a high-affinity ligand, and T2AA can disrupt the PCNA/p21 complex, but direct potency comparison requires different assay metrics. |
| Conditions | Biochemical competitive binding assay using PIP-box peptide and full-length p21 protein. |
Why This Matters
This data allows researchers to calibrate T2AA's potency against a well-known biological benchmark (p21), informing dose selection and ensuring the observed effects are due to on-target PCNA PIP-box engagement rather than non-specific activity.
- [1] Punchihewa C, Inoue A, Hishiki A, et al. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication. J Biol Chem. 2012;287(17):14289-14300. View Source
